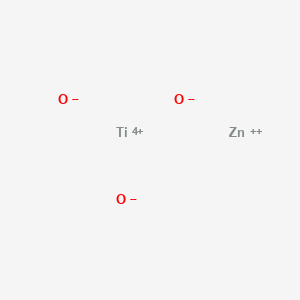

酸化チタン亜鉛 (TiZnO3)

説明

Titanium zinc oxide (TiZnO3) is a useful research compound. Its molecular formula is O3TiZn and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Titanium zinc oxide (TiZnO3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium zinc oxide (TiZnO3) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

UV 保護

二酸化チタンと酸化亜鉛は優れた物理的日焼け止め成分です。これらは、有害な紫外線 (UV) 放射から保護するために、日焼け止め材料に使用されています。これらの材料は凝集してマイクロメートルサイズの粒子を形成し、性能に影響を与える可能性があります。 しかし、微細粉砕技術は凝集した酸化物粒子を小さなナノ粒子に分解することができ、紫外線を吸収および散乱する能力を高めます .

色素増感太陽電池

酸化チタンコーティングされた酸化亜鉛ナノロッドは、色素増感太陽電池において効率的な光電極として使用されてきました。 酸化チタン膜を酸化亜鉛ナノロッドの表面にコーティングすることにより、これらの太陽電池の電力変換効率は1.31%から2.68%に向上しました .

光触媒

二酸化チタンと酸化亜鉛のナノ粒子は、光触媒プロセスで使用されています。 これらのナノ粒子は、–OHとO2と反応して、酸素とヒドロキシルラジカルを得ます .

バイオセンシング

ナノチューブ、ナノプレート、ナノワイヤー、ナノポーラス材料などの酸化亜鉛ナノ構造は、その重要な特性、特に無毒性、生物安全性、高い電子移動能力、優れた生物学的適合性、感度向上、製造の容易さ、低コストのために、バイオセンサーアプリケーションにおいて大きな注目を集めています .

顔料の製造

透明なUV保護フィルムの製造

酸化亜鉛ナノ粒子は、透明なUV保護フィルムの製造に使用されています .

化学センサー

酸化亜鉛ナノ粒子は、電子機器や化学センサーの予備材料として使用されます .

食品添加物

作用機序

Target of Action

Titanium Zinc Oxide (TiZnO3) primarily targets bacterial cells, particularly those that are multi-drug resistant . The compound interacts with the bacterial cell membrane, causing damage and reducing cell viability .

Mode of Action

The mode of action of TiZnO3 involves the production of reactive oxygen species (ROS), which elevates membrane lipid peroxidation . This process causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability . The antibacterial activity of TiZnO3 is attributed to the generation of ROS and the release of zinc ions (Zn2+), which cause cell death .

Biochemical Pathways

The biochemical pathways affected by TiZnO3 primarily involve the generation of ROS . ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures. This includes damage to proteins, lipids, and DNA, leading to cell death .

Pharmacokinetics

Studies on similar compounds like zinc oxide (zno) and titanium dioxide (tio2) nanoparticles suggest that they can be orally administered and can cause cardiac damage after oral exposure .

Result of Action

The primary result of TiZnO3’s action is the reduction of bacterial cell viability . By causing membrane leakage and the release of cellular components, TiZnO3 effectively inhibits bacterial growth . This makes it a potential alternative therapeutic against multi-drug resistant bacteria .

Action Environment

The action of TiZnO3 can be influenced by various environmental factors. For instance, in aquatic ecosystems, the presence of TiZnO3 can pose severe environmental hazards due to its potential toxicity . Furthermore, the efficacy of TiZnO3 in treating contaminated water has been highlighted, indicating its potential use in environmental remediation .

生化学分析

Biochemical Properties

Titanium zinc oxide plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby contributing to the antioxidant defense system . Additionally, titanium zinc oxide can bind to proteins, altering their conformation and activity. For instance, it has been observed to interact with albumin, leading to changes in its structural stability and function . These interactions highlight the compound’s potential in modulating biochemical pathways and protecting cells from oxidative stress.

Cellular Effects

Titanium zinc oxide exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium zinc oxide can activate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can upregulate the expression of genes involved in antioxidant defense and downregulate pro-inflammatory genes, thereby promoting cellular health and reducing inflammation. Additionally, titanium zinc oxide has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and improving mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of titanium zinc oxide involves several key processes. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Titanium zinc oxide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Conversely, it can activate enzymes like SOD and catalase, enhancing their antioxidant activity . Additionally, titanium zinc oxide can modulate gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to stress and injury.

特性

IUPAC Name |

zinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Ti.Zn/q3*-2;+4;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBNCLFYLUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3TiZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-43-0, 12651-25-1 | |

| Record name | Zinc titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium zinc trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7BZ613DTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)